molecular formula C18H18N2O5 B5320508 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole

5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5320508
M. Wt: 342.3 g/mol
InChI Key: OZGCMNDCAWAKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (cell death) in cancer cells and inhibit the growth of bacteria and fungi. It has also been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It has been studied for its potential applications in various fields, making it a useful compound for researchers in different areas of study. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and to develop it as a therapeutic agent for the treatment of cancer, inflammation, and bacterial and fungal infections. Finally, the development of new synthesis methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of 5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole involves a multi-step process that includes the reaction of 2,3,4-trimethoxybenzaldehyde with hydrazine hydrate to form 2,3,4-trimethoxyphenylhydrazine. This intermediate is then reacted with chloroacetic acid to form the corresponding carboxylic acid. Finally, the carboxylic acid is reacted with thionyl chloride to form the desired oxadiazole compound.

Scientific Research Applications

5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-(phenoxymethyl)-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-21-14-10-9-13(16(22-2)17(14)23-3)18-19-15(25-20-18)11-24-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGCMNDCAWAKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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